molecular formula C41H58O B3426108 Anhydrorhodovibrin CAS No. 5085-16-5

Anhydrorhodovibrin

Cat. No.: B3426108
CAS No.: 5085-16-5
M. Wt: 566.9 g/mol
InChI Key: OCDSWQXGIQUZCF-AGVJHCIFSA-N
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Description

Anhydrorhodovibrin is a carotenoid compound found in various species of phototrophic bacteria. Carotenoids are pigments that play crucial roles in photosynthesis, photoprotection, and the assembly of functional pigment-protein complexes. This compound is particularly notable for its presence in light-harvesting complexes of certain bacteria, contributing to their ability to capture and utilize light energy efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrorhodovibrin can be synthesized using a Horner–Wadsworth–Emmons reaction, which involves the use of a reagent bearing the Weinreb amide. This method is highly efficient and allows for the production of this compound and its analogues .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of phototrophic bacteria that naturally produce this compound. The bacteria are grown under controlled conditions, and the carotenoids are extracted and purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Anhydrorhodovibrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Anhydrorhodovibrin has several scientific research applications, including:

Mechanism of Action

Anhydrorhodovibrin exerts its effects primarily through its role in light-harvesting complexes. It absorbs light energy and transfers it to bacteriochlorophyll molecules, facilitating efficient photosynthesis. The molecular targets include the light-harvesting complex 1 (LH1) and bacteriochlorophyll a. The pathways involved in this process include energy transfer and photoprotection mechanisms .

Comparison with Similar Compounds

  • Spirilloxanthin
  • Rhodopin
  • Rhodovibrin
  • Lycopene

Comparison: Anhydrorhodovibrin is unique due to its specific structure and the number of conjugated double bonds, which influence its light-absorbing properties. Compared to spirilloxanthin, which has a longer conjugated chain, this compound has slightly different absorption characteristics. Rhodopin and rhodovibrin, on the other hand, have fewer conjugated double bonds, resulting in different photophysical properties .

Properties

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-22,24-32H,14,23,33H2,1-11H3/b13-12+,24-15+,25-16+,29-17+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDSWQXGIQUZCF-AGVJHCIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240051
Record name 7′,8′-Didehydrospheroidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-16-5
Record name 3,4-Didehydro-1,2-dihydro-1-methoxy-ψ,ψ-carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5085-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7′,8′-Didehydrospheroidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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